2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid

Dabigatran Synthesis Process Chemistry API Intermediate Production

Generic dabigatran manufacturers require a reliable oxadiazolone intermediate for ANDA filings. This compound delivers: • Patented BI route: Key intermediate for dabigatran etexilate (Pradaxa), providing a latent protected amidine group. • Proven performance: >88% yield and >99% HPLC purity at penultimate stage. • Process advantage: Eliminates hot filtration, reduces solvent consumption vs. amidoxime routes. Supplied at ≥95% purity. Store at 2-8°C. For R&D and further manufacturing use.

Molecular Formula C10H9N3O4
Molecular Weight 235.2 g/mol
CAS No. 872728-82-0
Cat. No. B1436513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid
CAS872728-82-0
Molecular FormulaC10H9N3O4
Molecular Weight235.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=O)N2)NCC(=O)O
InChIInChI=1S/C10H9N3O4/c14-8(15)5-11-7-3-1-6(2-4-7)9-12-10(16)17-13-9/h1-4,11H,5H2,(H,14,15)(H,12,13,16)
InChIKeyUSTVSOSEROPCIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid (CAS 872728-82-0): A Critical Dabigatran Intermediate for Anticoagulant API Synthesis


2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid (CAS 872728-82-0) is a heterocyclic glycine derivative featuring a 1,2,4-oxadiazol-5(4H)-one ring . This compound is not a final drug substance but a strategic intermediate specifically claimed and used in Boehringer Ingelheim's patented route to the blockbuster direct thrombin inhibitor, dabigatran etexilate (Pradaxa) [1]. Its primary value lies in its oxadiazolone moiety, which serves as a latent, protected form of an amidine group [2].

Procurement Risk of Substituting 872728-82-0 with Generic Oxadiazole or Glycine Analogs in Regulated Synthesis


Substituting this compound with a structurally similar glycine derivative or a different oxadiazole isomer is not feasible for users following the patented dabigatran synthesis. The 1,2,4-oxadiazol-5(4H)-one ring is specifically designed as a protected amidine synthon. Its unique reactivity—condensation with a diaminobenzene followed by hydrogenation to unmask the amidine—is essential for constructing the benzimidazole core of dabigatran [1]. Using an unprotected amidine, a 1,3,4-oxadiazole isomer, or a N-(4-cyanophenyl)-glycine would fail at the condensation step or lead to different, potentially toxic, impurities, compromising regulatory compliance and process yield [2].

Head-to-Head Evidence: Why 2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid is the Preferred Intermediate for Dabigatran Etexilate Synthesis


Process Yield Advantage: Significantly Increased Product Yield Compared to Prior Amidoxime Route

The patented process using this oxadiazolone intermediate demonstrates a substantial yield advantage over prior methods. The invention explicitly states that the yield of the final compound 1 is 'increased significantly' compared to earlier routes that did not employ this protected intermediate [1]. The process yields the final intermediate with 89.3-90.8% yield and >99% HPLC purity, whereas earlier methods suffered from 'high losses of yield' [2].

Dabigatran Synthesis Process Chemistry API Intermediate Production

Structural Role as a Protected Amidine Synthon is Superior to the Direct Amidoxime Route

The compound's 1,2,4-oxadiazol-5(4H)-one ring is not merely a structural feature; it functions as a protected amidine. This enables a clean condensation with a diamine, followed by hydrogenation to reveal the free amidine [1]. This is a critical point of differentiation from the direct amidoxime route, where the unprotected amidine can lead to side reactions and difficult-to-remove impurities. The patent confirms this process 'avoids use of hot filtration to eliminate impurities' [2], a necessary step in prior methods.

Protecting Group Strategy Amidine Synthesis Dabigatran Intermediate

Commercially Available Purity Profile Enables Direct Use in cGMP Synthesis

The compound is commercially supplied with a purity of 95% . While a higher purity would be ideal, this specification meets the typical threshold for a regulatory starting material (RSM) in multi-step API syntheses. In comparison, the direct precursor 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one is also supplied at 95% purity , but requires further synthetic manipulation to reach the target glycine derivative, adding steps and cost.

Chemical Purity Vendor Comparison API Starting Material

Primary Application Scenarios for 2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid, Based on Differentiation Evidence


Commercial Synthesis of Dabigatran Etexilate (Pradaxa) and its Generic Versions

This is the primary and most validated application. The compound is used as the key oxadiazolone intermediate in the Boehringer Ingelheim-patented synthesis of dabigatran etexilate, the API in the multi-billion dollar anticoagulant drug Pradaxa [1]. Its use is proven on an industrial scale to produce the penultimate intermediate in high yield (>88%) and excellent purity (>99% HPLC) [2], making it essential for generic manufacturers developing ANDA filings.

Design of Novel Direct Thrombin Inhibitors (DTIs) via Amidine Prodrug Strategies

Medicinal chemistry teams can leverage this compound's oxadiazolone ring as a general protecting group for amidine-containing drug candidates. The strategy, validated by the dabigatran synthesis, allows for the clean introduction of a protected amidine group, which can be unmasked by hydrogenation at a late stage in the synthesis [1]. This approach is directly applicable to the design of new DTIs or other amidine-bearing protease inhibitors.

Process R&D for Benzimidazole-Derived APIs Requiring High-Purity Intermediates

Beyond dabigatran, this compound is a versatile building block for any API containing a benzimidazole linked to a phenylamidine. The patented process demonstrates that its use eliminates the need for hot filtration and reduces solvent consumption compared to alternative routes (e.g., amidoxime-based) [2], making it a prime candidate for process optimization studies aiming for greener, more cost-effective API manufacturing.

Quote Request

Request a Quote for 2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.